An In-depth Technical Guide to 2,2'-Dinitrobiphenyl
An In-depth Technical Guide to 2,2'-Dinitrobiphenyl
CAS Number: 2436-96-6
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic data of 2,2'-Dinitrobiphenyl. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2,2'-Dinitrobiphenyl is a yellow crystalline solid.[1] It is characterized by the presence of two nitro groups attached to a biphenyl backbone at the 2 and 2' positions.[1] This substitution pattern influences its chemical and physical properties, making it a key intermediate in various chemical syntheses.
Table 1: Physical and Chemical Properties of 2,2'-Dinitrobiphenyl
| Property | Value | Reference(s) |
| CAS Number | 2436-96-6 | [2][3] |
| Molecular Formula | C₁₂H₈N₂O₄ | [2] |
| Molecular Weight | 244.20 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 124-126 °C | |
| Solubility | Soluble in organic solvents like acetone, ether, and chloroform; limited solubility in water. | [1][4] |
| Stability | Stable under normal conditions, but can be sensitive to heat and shock. | [1] |
Synthesis
The primary method for the synthesis of 2,2'-Dinitrobiphenyl is the Ullmann coupling reaction. This reaction involves the copper-mediated coupling of an aryl halide.
Classical Ullmann Coupling
A traditional method involves heating an ortho-substituted nitroaryl halide with copper powder. For instance, 2,2'-dinitrobiphenyl can be synthesized from o-chloronitrobenzene using a copper-bronze alloy at elevated temperatures.[5]
Experimental Protocol: Classical Ullmann Coupling
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Reactants: o-chloronitrobenzene and copper bronze.
-
Procedure: A mixture of o-chloronitrobenzene and sand is heated to 215-225°C. Copper bronze is then slowly added to the mixture. The reaction is maintained at this temperature for a further 1.5 hours with continuous stirring. The hot mixture is then poured into a beaker containing sand and stirred to form clumps. After cooling, the product is extracted with hot ethanol.
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Purification: The crude product can be purified by recrystallization from hot ethanol.[6]
Solvent-Free Ullmann Coupling
More recent, "green" chemistry approaches have focused on solvent-free conditions. One such method involves heating 1-iodo-2-nitrobenzene with copper powder and sand in a test tube.[7]
Experimental Protocol: Solvent-Free Ullmann Coupling
-
Reactants: 1-iodo-2-nitrobenzene, copper powder, and sand.
-
Procedure: The reactants are mixed in a test tube and heated in a sand bath to approximately 350°C for 20-30 seconds.[7]
-
Purification: The product can be separated and purified using column chromatography.[7]
Caption: Synthesis workflows for 2,2'-Dinitrobiphenyl.
Reactivity
The reactivity of 2,2'-Dinitrobiphenyl is largely dictated by the two electron-withdrawing nitro groups.
Reduction
A key reaction of 2,2'-Dinitrobiphenyl is the reduction of its nitro groups to form 2,2'-diaminobiphenyl. This transformation is a critical step in the synthesis of various heterocyclic compounds, such as carbazoles.
Caption: Reduction of 2,2'-Dinitrobiphenyl.
Other Reactions
2,2'-Dinitrobiphenyl can serve as a precursor in the synthesis of other complex molecules. For example, the thermal decomposition of related azido-nitrobiphenyl compounds can lead to the formation of nitrocarbazoles.[8] The electroreduction of 2,2'-dinitrobiphenyl has also been studied.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,2'-Dinitrobiphenyl.
Table 2: Spectroscopic Data for 2,2'-Dinitrobiphenyl
| Technique | Data |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons. |
| Mass Spectrometry | The mass spectrum can be used to confirm the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the nitro groups and the aromatic rings. |
Experimental Protocols for Spectroscopic Analysis
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¹H NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on an NMR spectrometer.
-
Mass Spectrometry: Mass spectra can be obtained using techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Infrared Spectroscopy: IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet or in a suitable solvent.
Toxicological Information
Specific toxicological data for 2,2'-Dinitrobiphenyl is limited. However, due to the presence of nitro groups, it is presumed to have some degree of toxicity and may be an environmental persistent.[1] Nitroaromatic compounds, in general, are known to be of toxicological concern. For instance, studies on 2,4-dinitrobiphenyl derivatives have indicated mutagenic potential in Salmonella typhimurium TA98, with metabolic activation enhancing their mutagenicity.[9] It is crucial to handle 2,2'-Dinitrobiphenyl with appropriate safety measures in a laboratory setting.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Applications
2,2'-Dinitrobiphenyl is primarily used as an intermediate in organic synthesis.[1] Its reduction product, 2,2'-diaminobiphenyl, is a valuable precursor for the synthesis of dyes, pigments, and pharmaceuticals.[1] It has also been used as an internal standard in analytical chemistry, for example, in the determination of p,p'-DDT by gas chromatography.
Caption: Core concepts related to 2,2'-Dinitrobiphenyl.
References
- 1. CAS 2436-96-6: 2,2′-Dinitrobiphenyl | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 2,2-Dinitrobiphenyl - CAS 2436-96-6 - City Chemical LLC. [citychemical.com]
- 4. 2,2'-Dinitrobiphenyl | 2436-96-6 | FD62613 | Biosynth [biosynth.com]
- 5. 2,2'-Dinitrobiphenyl | 2436-96-6 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Metabolic activation of 2,4-dinitrobiphenyl derivatives for their mutagenicity in Salmonella typhimurium TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]
